5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c25-14-21-24(27-13-12-17-6-4-5-7-18(17)15-27)30-23(26-21)22-11-10-20(29-22)16-28-19-8-2-1-3-9-19/h1-11H,12-13,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPGAXSICJWERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(N=C(O3)C4=CC=C(O4)COC5=CC=CC=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
- Aldehyde precursor : 4-Cyano-2-(5-(phenoxymethyl)furan-2-yl)oxazole-5-carbaldehyde.
- Synthesis route :
Key Data :
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| TosMIC, TMSCN, ZnI₂ | THF, 60°C, 12 h | 78% | |
| Pd(dppf)Cl₂, KOAc | Dioxane, 80°C, 3 h (for coupling) | 89% |
Coupling of Oxazole and Dihydroisoquinoline
The boronic ester intermediate undergoes Suzuki-Miyaura coupling with the oxazole core.
Reaction Protocol
- Oxazole bromide : 4-Cyano-5-bromo-2-(5-(phenoxymethyl)furan-2-yl)oxazole.
- Conditions :
Yield : 72% (isolated after silica gel chromatography).
Installation of 5-(Phenoxymethyl)Furan-2-yl Group
The furan-phenoxymethyl substituent is introduced via nucleophilic aromatic substitution or cross-coupling.
Furan Synthesis
Coupling to Oxazole
- Mitsunobu reaction :
Final Functionalization and Cyanation
The nitrile group at position 4 is introduced via:
- Rosenmund-von Braun reaction : Treatment of 4-bromooxazole with CuCN in DMF, 150°C.
- Sandmeyer reaction : Diazotization followed by NaCN exchange.
Comparative Data :
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Rosenmund-von Braun | CuCN, DMF, 150°C, 8 h | 65% | 95% |
| Sandmeyer | NaNO₂, HCl, NaCN | 58% | 90% |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation at specific sites, such as the furan ring, leading to the formation of furfural derivatives.
Reduction: Reduction reactions could target the oxazole or isoquinoline rings, potentially forming amines or alcohols.
Common Reagents and Conditions:
Oxidation: Typical reagents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents are common.
Substitution: Alkyl halides, acyl chlorides, or sulfonates under basic or acidic conditions.
Major Products Formed: The major products depend on the specific reaction type, but may include derivatives with altered electronic or steric properties, contributing to different biological activities.
Scientific Research Applications
The compound has broad applications in scientific research, especially within:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for therapeutic potentials, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
Mechanism: The compound interacts with cellular targets through its multiple functional groups, influencing various pathways. The isoquinoline moiety might intercalate with DNA, while the furan and oxazole rings could participate in hydrogen bonding and hydrophobic interactions.
Molecular Targets and Pathways: Potential targets include enzymes involved in cell signaling, such as kinases, or structural proteins. These interactions can modulate pathways related to cell proliferation, apoptosis, or immune responses.
Comparison with Similar Compounds
Key Observations :
- Unlike pyrazole-oxadiazole hybrids (), the oxazole-furan-dihydroisoquinoline architecture may confer distinct electronic properties due to the oxazole’s electron-deficient nature.
Physicochemical and Spectral Properties
- Melting Points : Pyrazole-carbonitrile analogs (e.g., ’s compound 8d) exhibit melting points around 181°C, while furan-carbonitriles () have lower melting points due to reduced planarity . The target compound’s melting point is unreported but may vary based on crystallinity.
- Spectroscopic Data: The dihydroisoquinoline group would likely show distinct $ ^1H $ NMR signals (e.g., aromatic protons at δ 7.0–8.5 ppm), similar to phenyl groups in ’s compounds .
Limitations of Available Data
Direct comparisons are constrained by the absence of specific studies on the target compound. For instance:
- No bioactivity data (e.g., enzyme inhibition, cytotoxicity) are available.
- Synthetic yields and reaction conditions remain speculative.
Biological Activity
The compound 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile represents a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxazole ring and the introduction of the furan and isoquinoline moieties. The synthetic route often utilizes starting materials like substituted phenethylamines and various acyl chlorides to achieve the desired structure.
Antimicrobial Properties
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial activity. For instance, related compounds were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. Notably, compounds containing the isoquinoline structure have been associated with antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has also been explored. Research indicates that derivatives with a tetrahydroisoquinoline backbone can act as NMDA receptor modulators. For example, a related compound was found to enhance the activity of GluN2C/D-containing NMDA receptors with an EC50 value estimated at 12 µM, suggesting that modifications in the structure can influence receptor interactions significantly .
The biological activity of this compound may be attributed to its ability to interact with specific receptors in the central nervous system and its antimicrobial effects through disruption of bacterial cell wall synthesis. The presence of functional groups such as carbonitrile and oxazole is believed to play a critical role in these interactions.
Study 1: Antimicrobial Activity
A study focused on the antibacterial efficacy of structurally similar compounds demonstrated that those containing the oxazole ring showed promising results against various bacterial strains. The study utilized standard agar diffusion methods to evaluate the inhibitory effects, revealing a notable zone of inhibition for certain derivatives .
Study 2: Neuropharmacological Screening
In another investigation, compounds with similar frameworks were screened for their neuropharmacological properties using in vitro assays on neuronal cell lines. The results indicated that some analogs could potentiate NMDA receptor activity without exhibiting agonist properties themselves, highlighting their potential as therapeutic agents in neurological disorders .
Data Summary
| Property | Value |
|---|---|
| Chemical Structure | 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile |
| Antimicrobial Activity | Significant against E. coli, S. aureus |
| NMDA Receptor Modulation | EC50 ~ 12 µM for related compounds |
| Synthesis Method | Multi-step organic synthesis |
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized to improve yield?
Answer:
The compound’s synthesis involves multi-step reactions, including oxazole ring formation, functional group coupling (e.g., phenoxymethyl furan), and dihydroisoquinoline integration. Key challenges include:
- Regioselectivity : Ensuring proper substitution patterns on the oxazole ring (e.g., avoiding undesired byproducts during cyclization).
- Protecting Groups : Managing reactive sites like amines or hydroxyl groups during coupling steps (e.g., using Boc or Fmoc groups) .
- Solvent/Temperature Control : Reactions often require anhydrous solvents (e.g., THF, DMSO) and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation .
Optimization Strategies : - Use high-resolution mass spectrometry (HRMS) and NMR to monitor intermediate purity.
- Screen catalysts (e.g., Pd/C for coupling) and adjust stoichiometry to minimize side reactions .
Basic: What spectroscopic techniques are most reliable for characterizing this compound’s structure?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Assign peaks for oxazole (C4-carbonitrile ~160 ppm), dihydroisoquinoline protons (δ 2.8–3.5 ppm), and phenoxymethyl furan (δ 6.5–7.5 ppm aromatic signals) .
- FT-IR : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
- HRMS : Validate molecular weight (exact mass ~400–450 g/mol depending on substituents) .
Pitfalls : Overlapping signals (e.g., dihydroisoquinoline vs. furan protons) may require 2D NMR (COSY, HSQC) for resolution .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict this compound’s biological activity?
Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to assess reactivity with biological targets like enzymes or receptors. For example, the nitrile group’s electron-withdrawing nature may influence binding .
- Molecular Docking : Simulate interactions with protein targets (e.g., kinases, GPCRs) using software like AutoDock Vina. The dihydroisoquinoline moiety may bind to hydrophobic pockets, while the oxazole ring participates in hydrogen bonding .
Validation : Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: How should researchers address contradictory data in solubility and stability studies?
Answer:
Contradictions often arise from:
- Solvent Polarity : Solubility in DMSO vs. aqueous buffers may vary due to the compound’s hydrophobic groups (e.g., phenoxymethyl furan). Use Hansen solubility parameters to identify optimal solvents .
- pH-Dependent Stability : The nitrile group may hydrolyze to amides in acidic/basic conditions. Monitor stability via HPLC at pH 1–13 over 24–72 hours .
Mitigation : - Standardize storage conditions (e.g., -20°C under N₂).
- Use accelerated stability studies (40°C/75% RH) to predict degradation pathways .
Advanced: What experimental designs are suitable for studying environmental fate or ecotoxicology?
Answer:
Adopt frameworks from long-term environmental studies (e.g., Project INCHEMBIOL):
- Abiotic Studies : Measure photodegradation (UV-Vis exposure) and hydrolysis rates in simulated natural waters .
- Biotic Studies : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC₅₀) and bioaccumulation potential .
- Analytical Methods : Employ LC-MS/MS to quantify trace concentrations in soil/water matrices (detection limit ~0.1 ppb) .
Basic: What are the primary functional groups influencing this compound’s reactivity?
Answer:
Key groups include:
- Oxazole Ring : Participates in electrophilic substitution; the C4-carbonitrile enhances electron deficiency, increasing susceptibility to nucleophilic attack .
- Dihydroisoquinoline : Acts as a hydrogen bond donor/acceptor in biological interactions .
- Phenoxymethyl Furan : Provides steric bulk and influences lipophilicity (logP ~3.5 predicted via ChemDraw) .
Advanced: How can researchers resolve ambiguities in biological activity between in vitro and in vivo models?
Answer:
Discrepancies may arise from:
- Metabolic Instability : Cytochrome P450-mediated oxidation of dihydroisoquinoline or furan groups. Use liver microsome assays to identify metabolites .
- Permeability : Poor absorption due to high molecular weight (>400 Da). Screen permeability via Caco-2 cell monolayers .
Solutions : - Modify substituents (e.g., replace phenoxymethyl with polar groups) to improve bioavailability.
- Use pharmacokinetic modeling to correlate in vitro IC₅₀ with in vivo efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
